molecular formula C₅₇H₄₆N₆O₄ B045413 4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide] CAS No. 60033-00-3

4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide]

Cat. No. B045413
CAS RN: 60033-00-3
M. Wt: 879 g/mol
InChI Key: HTDSBCRUCKCOAP-UHFFFAOYSA-N
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Description

This compound is an organic compound . It appears as an orange to dark red solid .


Molecular Structure Analysis

The molecular formula of this compound is C57H46N6O4 . The molecular weight is 879.0 g/mol . The IUPAC name is 3-hydroxy-4-[[4-[[4-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]-phenylmethyl]-2,5-dimethylphenyl]diazenyl]-N-phenylnaphthalene-2-carboxamide .


Physical And Chemical Properties Analysis

The density of this compound is predicted to be 1.24±0.1 g/cm3 . It is slightly soluble in chloroform when heated, and also slightly soluble in methanol and dichloromethane (DCM) when heated . The compound is a solid in form . The color ranges from dark red to very dark red . The pKa is predicted to be 10.35±0.50 .

Scientific Research Applications

Synthesis of Functionalized Derivatives

Research into the synthesis of highly functionalized derivatives, such as 5-oxo-4,5-dihydro-1H-pyrroles and 5-oxo-2,5-dihydro-1H-pyrroles, exemplifies the utility of complex azo compounds and their derivatives in synthesizing novel organic materials with potential applications in dyes, sensors, and pharmaceuticals (Souldozi et al., 2010).

Photoalignment of Liquid Crystals

The development of azo-pendant polyamides for photoaligning chromonic lyotropic liquid crystals indicates the relevance of azo compounds in advanced material applications. These materials have been explored for their ability to induce anisotropic alignment of liquid crystals, a key feature for liquid crystal display technologies and photonic devices (Matsunaga et al., 2003).

Organic Light-Emitting Diodes (OLEDs)

In the context of electronic materials, the synthesis and application of compounds in the fabrication of high-performance organic light-emitting diodes (OLEDs) have been documented. These materials demonstrate the potential for integration into electronic displays and lighting applications, where the structural components of the discussed compound may contribute to enhanced electronic properties (Ye et al., 2010).

Coordination Polymers and Catalysis

Coordination polymers based on azo group-containing ligands have been studied for their chemical versatility and functional properties, including magnetic, catalytic, and photophysical behaviors. Such research underlines the importance of azo compounds and their derivatives in constructing complex molecular architectures with specific functional properties (Shukla et al., 2012).

Antimicrobial and Biological Applications

The investigation into the antimicrobial activity of synthesized derivatives showcases the biomedical relevance of structurally complex azo compounds. These studies suggest potential applications in developing new antimicrobial agents or studying the interaction mechanisms of such compounds with biological targets (Majithiya & Bheshdadia, 2022).

Future Directions

The compound has potential applications in the dye industry, particularly for textile, plastic, and ink sectors, due to its unique structure and color properties . It can impart rich colors and good lightfastness to products .

properties

IUPAC Name

3-hydroxy-4-[[4-[[4-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]-phenylmethyl]-2,5-dimethylphenyl]diazenyl]-N-phenylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H46N6O4/c1-34-30-49(60-62-52-43-26-16-14-20-39(43)32-47(54(52)64)56(66)58-41-22-10-6-11-23-41)36(3)28-45(34)51(38-18-8-5-9-19-38)46-29-37(4)50(31-35(46)2)61-63-53-44-27-17-15-21-40(44)33-48(55(53)65)57(67)59-42-24-12-7-13-25-42/h5-33,51,64-65H,1-4H3,(H,58,66)(H,59,67)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDSBCRUCKCOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O)C)C(C5=CC=CC=C5)C6=C(C=C(C(=C6)C)N=NC7=C(C(=CC8=CC=CC=C87)C(=O)NC9=CC=CC=C9)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H46N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1069378
Record name 2-Naphthalenecarboxamide, 4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

879.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide]

CAS RN

60033-00-3
Record name 4,4′-[(Phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[3-hydroxy-N-phenyl-2-naphthalenecarboxamide]
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Record name 2-Naphthalenecarboxamide, 4,4'-((phenylmethylene)bis((2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl))bis(3-hydroxy-N-phenyl-
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Record name 2-Naphthalenecarboxamide, 4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[3-hydroxy-N-phenyl-
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Record name 2-Naphthalenecarboxamide, 4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenyl-
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Record name 4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide]
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